![molecular formula C10H7FN2O B1340846 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 433920-88-8](/img/structure/B1340846.png)
3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is a compound that belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. The presence of a fluorine atom and a benzaldehyde group in the molecule suggests that it may have interesting electronic properties and potential reactivity, making it a candidate for various chemical applications and studies.
Synthesis Analysis
The synthesis of fluorinated pyrazoles, such as 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, can be achieved through various methods. One approach involves the treatment of benzoylfluoroacetonitrile with hydrazine, which can yield fluoropyrazoles through a unique mechanism, as described in the synthesis of related compounds . Additionally, multi-component reactions, such as the one-pot, four-component condensation reaction, can be utilized to synthesize pyrazole derivatives, which may be adapted for the synthesis of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of related pyrazole compounds has been investigated using techniques such as X-ray crystallography, which provides detailed information about the molecular conformation and crystal packing . For compounds similar to 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, studies have shown that the presence of substituents can significantly influence the molecular geometry and electronic distribution, as evidenced by the analysis of frontier molecular orbitals and molecular electrostatic potential maps .
Chemical Reactions Analysis
Fluorinated pyrazoles, including 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, can participate in various chemical reactions due to the reactivity of the pyrazole ring and the benzaldehyde moiety. The fluorine atom can also influence the reactivity, as seen in the synthesis of naphthoylenebenzimidazoles with fluorine-containing substituents, which undergo condensation reactions with benzaldehyde and phenylhydrazine . Additionally, the benzaldehyde group can be involved in nucleophilic addition reactions, potentially leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde can be inferred from studies on similar compounds. For instance, the photophysical properties, such as absorption and emission spectra, can be affected by the presence of the fluorine atom and the pyrazole ring, as observed in the photophysical investigation of pyrazoline derivatives . The compound's solubility, melting point, and boiling point can also be influenced by the fluorine substituent and the overall molecular structure. Additionally, the compound's reactivity towards nucleophiles and electrophiles can be predicted based on molecular docking studies and reactivity indices derived from quantum chemical calculations .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Research has shown that fluorinated pyrazoles and their derivatives are valuable as building blocks in organic synthesis and medicinal chemistry due to their unique chemical properties and biological activity. For example, the synthesis of various pyrazole derivatives has been accomplished through reactions involving similar fluorinated compounds, demonstrating their versatility in constructing complex molecular structures with potential bioactive properties (Surmont et al., 2011).
Antimicrobial Activity
Several studies have focused on the synthesis of fluorine-containing pyrazoles and testing their antimicrobial activity. Compounds exhibiting significant antibacterial and antifungal activities highlight the potential of fluorine-substituted pyrazoles in developing new antimicrobial agents (Gadakh et al., 2010).
Fluorescent Chemosensors
Fluorinated pyrazole derivatives have also been investigated for their photophysical properties, with some being developed as fluorescent chemosensors for metal ions. This application is particularly relevant in environmental monitoring and bioimaging, where selective and sensitive detection of metal ions is crucial (Khan, 2020).
Safety And Hazards
The safety information for 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-fluoro-4-pyrazol-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXSDVUPAZQMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585469 |
Source
|
Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |
CAS RN |
433920-88-8 |
Source
|
Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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